tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate is a chemical compound known for its role as a competitive antagonist at P2Y1 receptors. This compound is often used in scientific research due to its ability to inhibit ADP-induced platelet shape change and aggregation, making it valuable in studies related to cardiovascular and blood systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the nucleoside analogue, which involves the coupling of a purine base with a sugar moiety.
Phosphorylation: The nucleoside is then phosphorylated at specific positions to introduce the phosphate groups. This step often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Salt Formation: Finally, the compound is converted to its tetrasodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability, often involving continuous flow chemistry techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphate groups, converting them to phosphonates or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated and methylated derivatives, which can be further analyzed for their biological activity and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a tool to study the interactions of nucleotides with various receptors and enzymes. Its ability to act as a competitive antagonist makes it valuable in receptor binding studies and in the development of new pharmacological agents.
Biology
In biological research, tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate is used to investigate cellular signaling pathways, particularly those involving P2Y1 receptors. It helps in understanding the role of these receptors in platelet aggregation and other cellular processes.
Medicine
Medically, this compound is explored for its potential therapeutic applications in preventing thrombosis and other cardiovascular conditions. Its ability to inhibit platelet aggregation makes it a candidate for developing new anticoagulant drugs.
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and as a standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Mechanism of Action
The compound exerts its effects by binding to P2Y1 receptors, thereby blocking the action of adenosine diphosphate (ADP) on these receptors. This inhibition prevents the ADP-induced shape change and aggregation of platelets, which is crucial in the formation of blood clots. The molecular targets include the P2Y1 receptor, and the pathways involved are those related to platelet activation and aggregation.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium;[(2R,3S,5S)-5-[6-(amino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate: Similar structure but lacks the methylamino group.
Tetrasodium;[(2R,3S,5S)-5-[6-(ethylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate provides it with unique binding properties and selectivity towards P2Y1 receptors. This makes it particularly effective as a competitive antagonist in receptor studies and therapeutic applications.
Properties
IUPAC Name |
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQPYQWGFCKEY-IDAKGYGSSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5Na4O9P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.